molecular formula C6H14N2 B3024907 Cyclohexane-1,4-diamine CAS No. 3114-70-3

Cyclohexane-1,4-diamine

Cat. No.: B3024907
CAS No.: 3114-70-3
M. Wt: 114.19 g/mol
InChI Key: VKIRRGRTJUUZHS-UHFFFAOYSA-N
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Description

Cyclohexane-1,4-diamine is an organic compound with the molecular formula C6H14N2. It is a colorless to slightly yellow solid that is soluble in water and most organic solvents. This compound is primarily used as an intermediate in the production of polymers, particularly polyamides and polyurethanes .

Mechanism of Action

Target of Action

Cyclohexane-1,4-diamine primarily targets the Mucosa-associated lymphoid tissue lymphoma translocation protein-1 (MALT1) . MALT1 is a key protein involved in the NF-κB signaling pathway , which plays a crucial role in immune responses, inflammation, and cell survival . Inhibition of MALT1 is a promising strategy to modulate NF-κB signaling, with potential applications in treating B-cell lymphoma and autoimmune diseases .

Mode of Action

This compound interacts with its target MALT1 through an allosteric mechanism . Allosteric inhibitors bind to a site other than the active site of the protein, inducing a conformational change that affects the protein’s activity. X-ray analysis confirms that this compound binds to an induced allosteric site in MALT1 . This binding inhibits the activity of MALT1, thereby modulating the NF-κB signaling pathway .

Biochemical Pathways

Given its target, it is likely that it impacts theNF-κB signaling pathway . This pathway is crucial for immune responses, inflammation, and cell survival. By inhibiting MALT1, this compound can potentially modulate these processes.

Pharmacokinetics

One study reported that a compound derived from this compound exhibitedlow clearance and high oral bioavailability in rats .

Result of Action

The molecular and cellular effects of this compound’s action are likely related to its inhibition of MALT1 and the subsequent modulation of the NF-κB signaling pathway . This could lead to changes in immune responses, inflammation, and cell survival. Specific cellular effects would depend on the context, including the type of cells and the presence of specific stimuli .

Action Environment

The action, efficacy, and stability of this compound could be influenced by various environmental factors. For instance, the compound should be stored in a well-ventilated place and kept cool . It is also classified as a combustible liquid , and contact with heat, hot surfaces, sparks, open flames, and other ignition sources should be avoided . Furthermore, it is recommended to avoid release to the environment . More research is needed to fully understand how different environmental conditions might affect the action of this compound.

Preparation Methods

Synthetic Routes and Reaction Conditions: Cyclohexane-1,4-diamine can be synthesized through several methods. One common method involves the hydrogenation of p-phenylenediamine in the presence of a ruthenium catalyst. The reaction is carried out in a high-pressure reactor with hydrogen gas at elevated temperatures . Another method involves the reaction of cyclohexanone with ammonia, followed by reduction .

Industrial Production Methods: In industrial settings, this compound is often produced by the catalytic hydrogenation of p-phenylenediamine. This process involves the use of a ruthenium catalyst and hydrogen gas under high pressure and temperature conditions . The reaction mixture is then cooled, and the product is purified through distillation or crystallization.

Comparison with Similar Compounds

Cyclohexane-1,4-diamine can be compared with other similar compounds, such as:

This compound is unique due to its specific ring structure and the positioning of the amino groups, which influence its reactivity and applications in various fields.

Properties

IUPAC Name

cyclohexane-1,4-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H14N2/c7-5-1-2-6(8)4-3-5/h5-6H,1-4,7-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VKIRRGRTJUUZHS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CCC1N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H14N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30185071, DTXSID70884854, DTXSID90883869
Record name 1,4-Diaminocyclohexane
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Record name 1,4-Cyclohexanediamine, cis-
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Record name 1,4-Cyclohexanediamine, trans-
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Molecular Weight

114.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3114-70-3, 2615-25-0, 15827-56-2
Record name 1,4-Diaminocyclohexane
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Record name 1,4-Cyclohexanediamine, trans-
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Record name 1,4-Diaminocyclohexane
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Record name 1,4-Cyclohexanediamine, cis-
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Record name 1,4-Cyclohexanediamine, cis-
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Record name 1,4-Cyclohexanediamine, trans-
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Record name 1,4-Diaminocyclohexane
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Record name 1,4-Cyclohexanediamine, cis-
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Record name Cyclohexane-1,4-diamine
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Record name cis-1,4-Cyclohexanediamine
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Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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